2,3,4-trifluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
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Description
2,3,4-trifluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H11F3N6O2 and its molecular weight is 388.31. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a 1,2,4-triazole moiety . Compounds with this structure have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
The specific mode of action would depend on the target that the compound interacts with. For instance, some 1,2,4-triazole derivatives have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .
Biochemical pathways
The compound also contains an indole nucleus . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives could affect a wide range of biochemical pathways.
Pharmacokinetics
The presence of a trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom . This might influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Biological Activity
The compound 2,3,4-trifluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a novel chemical entity with potential biological activities. Its structure incorporates trifluoromethyl groups and heterocyclic moieties that may enhance its interaction with biological targets. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been primarily assessed through various assays targeting different pathways and diseases. The following sections summarize key findings regarding its pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazole and triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown inhibitory effects against Mycobacterium tuberculosis by targeting the EthR transcriptional regulator. The IC50 value for related compounds was reported at approximately 400 nM in inhibiting EthR binding to the ethA promoter .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. A related study reported that triazole derivatives demonstrated cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The cytotoxicity was attributed to the ability of these compounds to induce apoptosis in cancer cells .
Table 1: Cytotoxicity Data of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Triazole Derivative 1 | MCF-7 | 0.25 | Apoptosis induction |
Triazole Derivative 2 | HCT116 | 0.30 | PI3K/mTOR pathway inhibition |
Triazole Derivative 3 | U87 MG | 0.45 | Cell cycle arrest |
The mechanism by which this compound exerts its effects may involve several pathways:
- Inhibition of Histone Deacetylases (HDACs) : Compounds with similar structures have been shown to inhibit HDAC6, leading to altered gene expression and enhanced apoptosis in cancer cells .
- Targeting Specific Kinases : The ability to inhibit pathways such as PI3K/mTOR is crucial for the anticancer activity observed in related compounds .
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of various triazole derivatives against breast cancer cells (MCF-7), it was found that specific substitutions on the triazole ring significantly enhanced cytotoxicity. The most effective compound had an IC50 value lower than 0.25 µM , indicating strong potential for further development .
Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis
Another research focused on the antimicrobial properties of oxadiazole derivatives showed promising results against Mycobacterium tuberculosis. The derivatives demonstrated significant inhibition of EthR at concentrations as low as 400 nM , highlighting their potential as therapeutic agents in treating resistant strains .
Properties
IUPAC Name |
2,3,4-trifluoro-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N6O2/c1-8-22-17(28-25-8)9-4-5-26-12(6-9)23-24-13(26)7-21-16(27)10-2-3-11(18)15(20)14(10)19/h2-6H,7H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVGNYDETQZJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=C(C(=C(C=C4)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.